molecular formula C9H11ClFNO B13706859 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol

2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol

Cat. No.: B13706859
M. Wt: 203.64 g/mol
InChI Key: KTCPQGVFLYIBKI-UHFFFAOYSA-N
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Description

2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chloro group, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on a propanol backbone. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a precursor compound, such as 2-(2,4-dinitrophenylthio)benzylamine, undergoes fluorination using dried potassium fluoride and Kryptofix 2.2.2 in dimethyl sulfoxide at elevated temperatures . This is followed by reduction with copper acetate and sodium borohydride in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups in precursor compounds can be reduced to amino groups.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol involves its interaction with specific molecular targets. For instance, in the context of PET imaging, the compound can bind to serotonin transporters, allowing for the visualization of these transporters in the brain . The presence of the amino, chloro, and fluorine groups enhances its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-4-chloro-5-fluorophenyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct reactivity and binding characteristics. Its ability to undergo various chemical reactions and its applications in imaging and therapeutic research highlight its versatility and importance in scientific studies.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

2-(2-amino-4-chloro-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-9(2,13)5-3-7(11)6(10)4-8(5)12/h3-4,13H,12H2,1-2H3

InChI Key

KTCPQGVFLYIBKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1N)Cl)F)O

Origin of Product

United States

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